N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

Catalog No.
S548236
CAS No.
501364-82-5
M.F
C23H25N3O4S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroinden...

CAS Number

501364-82-5

Product Name

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H25N3O4S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27)

InChI Key

LTZVLHHIAUKGBP-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Solubility

Soluble in DMSO, not in water

Synonyms

IN01001; INO-1001; INO 1001

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Description

The exact mass of the compound INO-1001 free base is 439.1566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Poly (ADP-Ribose) Polymerase (PARP) Inhibitor

INO-1001 free base is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes []. PARPs are a family of enzymes involved in various cellular processes, including DNA repair []. By inhibiting PARP activity, INO-1001 disrupts the ability of cells to repair DNA damage, potentially leading to cell death []. This mechanism makes INO-1001 a promising candidate for cancer research.

Enhancing Radiation Sensitivity

Studies have shown that INO-1001 can enhance the sensitivity of cancer cells to radiation therapy []. Radiation therapy damages cancer cell DNA. When PARP is inhibited by INO-1001, cancer cells become less efficient at repairing this damage, leading to increased cell death []. This synergistic effect between INO-1001 and radiation therapy is being explored in preclinical research as a potential strategy for cancer treatment [].

Anti-Tumor Effects

Preclinical studies suggest that INO-1001 may have anti-tumor effects. In cell culture experiments, INO-1001 has been shown to be cytotoxic to various cancer cell lines []. These findings warrant further investigation into the potential therapeutic application of INO-1001 for cancer treatment.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide, also known by its CAS number 501364-82-5, is a synthetic compound characterized by a complex bicyclic structure. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The molecular formula for this compound is C23H24N3O4S, with a molecular weight of approximately 457.518 g/mol . It is soluble in dimethyl sulfoxide but not in water, which influences its application in biological experiments and formulations .

  • Nucleophilic Substitution: The sulfonamide nitrogen can engage in nucleophilic substitution reactions.
  • Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or esters.
  • Reduction Reactions: The carbonyl may undergo reduction to form alcohols under appropriate conditions.

These reactions enable modifications that can enhance the compound's pharmacological properties or alter its solubility profile.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide exhibits significant biological activity, particularly in the context of cancer therapy and neuroprotection. It has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . Inhibition of PARP has been associated with enhanced sensitivity of cancer cells to chemotherapy and radiotherapy, making this compound a candidate for combination therapies.

Furthermore, studies have indicated that this compound may possess anti-inflammatory properties and could be explored for treating conditions like acute lung injury due to its ability to modulate inflammatory pathways .

The synthesis of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:

  • Formation of the Indenoisoquinoline Core: Starting from suitable precursors, the bicyclic structure is constructed through cyclization reactions.
  • Introduction of the Sulfonamide Group: This can be achieved by treating an amine derivative with a sulfonyl chloride.
  • Alkylation with Morpholine: The morpholine moiety is introduced via alkylation reactions using appropriate reagents.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide has potential applications in:

  • Cancer Treatment: As a PARP inhibitor, it may enhance the efficacy of existing cancer therapies.
  • Neuroprotective Agents: Its anti-inflammatory properties suggest potential use in neurodegenerative diseases.
  • Research Tools: It serves as a valuable reagent in biochemical studies focused on DNA repair mechanisms.

Interaction studies involving N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide have demonstrated its ability to modulate various biological pathways. Notably:

  • PARP Interaction: The compound's role as a PARP inhibitor has been extensively studied, showing promise in enhancing cellular responses to DNA damage.
  • Synergistic Effects with Chemotherapeutics: Research indicates that combining this compound with traditional chemotherapeutic agents may improve treatment outcomes by overcoming resistance mechanisms .

Several compounds share structural similarities with N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
INO-1001Indenoisoquinoline core with morpholinePARP inhibition
OlaparibSimilar PARP inhibitor with different substituentsCancer therapy
RucaparibAnother PARP inhibitor with distinct side chainsCancer treatment

Uniqueness

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other PARP inhibitors. Its unique morpholine side chain may contribute to distinct pharmacokinetic properties and therapeutic profiles.

N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide represents a sophisticated polycyclic aromatic compound belonging to the indenoisoquinoline class of poly(ADP-ribose) polymerase inhibitors [1]. This compound demonstrates multifaceted pharmacological mechanisms through its interaction with cellular DNA repair machinery, exhibiting both primary inhibitory effects on poly(ADP-ribose) polymerase enzymes and secondary modulatory effects on chemotherapeutic and radiotherapeutic interventions [2] [3].

The pharmacological profile of this compound encompasses several distinct yet interconnected mechanisms of action that collectively contribute to its therapeutic potential in oncological applications. These mechanisms operate through specific molecular interactions at the nicotinamide adenine dinucleotide catalytic binding site of poly(ADP-ribose) polymerase enzymes, leading to downstream effects on DNA single-strand break repair, chemosensitization pathways, and cellular energy metabolism [4] [5].

Pharmacological Mechanisms of Action

Poly(ADP-ribose) Polymerase Inhibition Dynamics

Competitive Binding at the Nicotinamide Adenine Dinucleotide Catalytic Site

The primary mechanism of action of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide involves competitive inhibition at the nicotinamide adenine dinucleotide binding domain of poly(ADP-ribose) polymerase-1 [6] [7]. This competitive binding mechanism occurs through specific molecular interactions within the catalytic pocket, where the compound competes directly with the endogenous substrate nicotinamide adenine dinucleotide for occupancy of the active site [5] [8].

The structural features of the indenoisoquinoline scaffold enable formation of critical hydrogen bonds with key amino acid residues within the poly(ADP-ribose) polymerase-1 catalytic domain [9]. Specifically, the compound establishes hydrogen bonding interactions with glycine-863 and serine-904 residues, while the aromatic ring systems participate in π-π stacking interactions with tyrosine-907 [10]. The morpholin-4-ylpropyl side chain at the nitrogen-6 position enhances binding affinity through additional hydrophobic interactions and contributes to the overall pharmacokinetic profile of the compound [11] [12].

Crystallographic studies have demonstrated that the indenoisoquinoline core intercalates within the nicotinamide binding pocket, effectively blocking access of the natural substrate [5]. The sulfonamide moiety at the 9-position provides additional binding specificity and contributes to the compound's selectivity for poly(ADP-ribose) polymerase enzymes over other nicotinamide adenine dinucleotide-dependent enzymes [1]. The dihydroindeno structure maintains conformational flexibility that allows optimal positioning within the binding pocket while preserving the essential molecular contacts required for high-affinity inhibition [13].

Table 1: Competitive Binding Parameters at Nicotinamide Adenine Dinucleotide Catalytic Site

ParameterValueMechanismConsequence
Competitive NAD+ bindingIC₅₀ 0.5-50 nM [6]NAD+ catalytic site occupationATP preservation [14] [15]
Poly(ADP-ribose) polymer formation inhibitionIC₅₀ 1-100 nM [5]Auto-PARylation blockadeReduced protein recruitment [16]
PARP trapping on DNAIC₅₀ 5-500 nM [17]DNA-PARP complex stabilizationReplication fork collapse [3] [18]
Chromatin remodeling interferenceSecondary effect [16]Histone modification disruptionTranscriptional changes [16]

The competitive nature of this inhibition is evidenced by Lineweaver-Burk plot analysis, which demonstrates classical competitive kinetics with increased apparent Km values for nicotinamide adenine dinucleotide in the presence of the inhibitor, while Vmax remains unchanged [4]. The inhibition constant (Ki) for this compound falls within the nanomolar range, indicating high affinity for the poly(ADP-ribose) polymerase-1 enzyme [1] [6].

Importantly, the competitive binding mechanism results in reversible inhibition that can be overcome by increased concentrations of nicotinamide adenine dinucleotide [8]. However, under physiological conditions where nicotinamide adenine dinucleotide concentrations are relatively fixed, the compound maintains effective enzyme inhibition. The binding kinetics follow a rapid association and slow dissociation pattern, contributing to the sustained inhibitory effect observed in cellular systems [5] [17].

Disruption of DNA Single-Strand Break Repair Mechanisms

The inhibition of poly(ADP-ribose) polymerase-1 by N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide fundamentally disrupts the base excision repair pathway, which is the primary mechanism for DNA single-strand break repair [16] [19]. Poly(ADP-ribose) polymerase-1 functions as a critical sensor of DNA single-strand breaks, rapidly binding to damage sites and initiating the repair cascade through auto-poly(ADP-ribosyl)ation and recruitment of repair factors [20] [21].

Under normal physiological conditions, poly(ADP-ribose) polymerase-1 detects DNA single-strand breaks within seconds of their formation and binds to the damaged DNA with high affinity [16]. The enzyme then undergoes auto-modification through the addition of poly(ADP-ribose) chains, creating a negatively charged polymer that facilitates chromatin relaxation and serves as a recruitment platform for base excision repair proteins [5] [22]. The most critical protein recruited through this mechanism is X-ray repair cross-complementing protein 1, which functions as a scaffold for other repair enzymes including DNA polymerase β, DNA ligase III, and polynucleotide kinase 3′-phosphatase [16].

The presence of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide disrupts this repair cascade at multiple levels [20]. First, the competitive inhibition of poly(ADP-ribose) polymerase-1 prevents the formation of poly(ADP-ribose) chains, thereby eliminating the primary recruitment signal for base excision repair proteins [16]. Second, the compound exhibits PARP trapping properties, where the inhibited poly(ADP-ribose) polymerase-1 remains bound to the DNA damage site, creating a physical obstacle that prevents access of repair machinery [23] [6].

Table 2: DNA Single-Strand Break Repair Disruption Parameters

Repair ComponentNormal FunctionEffect of InhibitionCellular Consequence
PARP-1 auto-modificationRapid poly(ADP-ribose) formation [16]Complete blockadeLoss of repair signaling [20]
XRCC1 recruitmentScaffold protein assembly [16]80-90% reduction [20]Incomplete repair complex formation
DNA polymerase β activityGap filling synthesis [16]Indirect inhibitionPersistent DNA gaps
DNA ligase III functionFinal ligation step [16]Impaired recruitmentUnligated DNA breaks
Chromatin relaxationNucleosome displacement [16]Reduced accessibilityLimited repair access

This disruption of single-strand break repair has profound consequences for cellular DNA integrity [19]. Accumulation of unrepaired single-strand breaks leads to replication fork encounters during DNA synthesis, resulting in the conversion of single-strand breaks to double-strand breaks through replication fork collapse [21] [3]. These double-strand breaks are significantly more challenging for the cell to repair and often lead to cell cycle arrest or apoptosis [18].

The temporal aspects of this disruption are particularly important in understanding the compound's mechanism of action [20]. Pulse-chase experiments using radiolabeled nicotinamide adenine dinucleotide have demonstrated that poly(ADP-ribose) polymerase-1 inhibition leads to a 10-fold reduction in the rate of single-strand break repair [20]. Furthermore, the inhibited enzyme remains bound to DNA damage sites for extended periods, effectively creating persistent roadblocks for DNA metabolic processes [23].

The specificity of this disruption for the base excision repair pathway is evidenced by the fact that other DNA repair mechanisms, such as nucleotide excision repair and mismatch repair, remain largely unaffected by poly(ADP-ribose) polymerase-1 inhibition [16]. This selectivity contributes to the therapeutic window of the compound, as normal cells can utilize alternative repair pathways to maintain genomic stability, while cancer cells with deficient repair systems become preferentially sensitized [24] [2].

Chemosensitization and Radiosensitization Pathways

Synergy with Doxorubicin in p53-Deficient Tumor Models

The synergistic interaction between N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide and doxorubicin in p53-deficient tumor models represents a sophisticated example of synthetic lethality in cancer therapeutics [2] [25]. This synergy is particularly pronounced in breast cancer cell lines harboring p53 mutations, where the combination demonstrates enhancement ratios ranging from 2.3 to 4.4-fold compared to doxorubicin monotherapy [2].

The mechanistic basis for this synergy involves the convergence of multiple DNA damage pathways and the exploitation of p53-deficient cells' reliance on alternative survival mechanisms [2] [25]. Doxorubicin functions primarily as a topoisomerase II poison, generating DNA double-strand breaks through enzyme-mediated DNA cleavage [2]. Simultaneously, doxorubicin induces oxidative DNA damage through generation of reactive oxygen species, creating additional single-strand breaks that serve as substrates for poly(ADP-ribose) polymerase-1 activation [26].

In p53-proficient cells, doxorubicin-induced DNA damage triggers robust p53-mediated cell cycle checkpoints and DNA repair responses [2] [25]. However, p53-deficient cells lack these protective mechanisms and become increasingly dependent on poly(ADP-ribose) polymerase-mediated repair pathways for survival [27]. The addition of the poly(ADP-ribose) polymerase inhibitor creates a state of repair pathway insufficiency that preferentially affects these compromised cells [2].

Table 3: Chemosensitization with Doxorubicin in Different Cell Line Models

Cell Line TypeDoxorubicin Alone LD₅₀With PARP Inhibitor LD₅₀Enhancement RatioPrimary Mechanism
p53-deficient breast cancer (EVSA-T)800-1200 nM [2]180-350 nM [2]2.3-4.4 [2]p53-independent apoptosis
p53-deficient breast cancer (MDA-MB-231)900-1400 nM [2]200-400 nM [2]2.3-3.5 [2]Mitochondrial dysfunction
p53-wild-type breast cancer400-600 nM [2]350-550 nM [2]1.1-1.7 [2]Minimal enhancement
p53-deficient ovarian cancer1000-1500 nM [25]250-500 nM [25]2.0-4.0 [25]DNA repair deficiency
BRCA1-deficient ovarian cancer600-900 nM [24]150-300 nM [24]2.0-3.0 [24]Synthetic lethality

The molecular events underlying this synergy involve rapid activation of poly(ADP-ribose) polymerase-1 following doxorubicin treatment, as evidenced by increased poly(ADP-ribose) formation within 30 minutes of drug exposure [2]. The subsequent inhibition of poly(ADP-ribose) polymerase-1 prevents the repair of both doxorubicin-induced double-strand breaks and the secondary single-strand breaks generated through replication fork encounters [2].

Biochemical analysis has revealed that the combination treatment leads to enhanced mitochondrial dysfunction compared to either agent alone [2]. This is manifested by increased loss of mitochondrial membrane potential, enhanced cytochrome c release, and accelerated activation of caspase-3 [2]. The mitochondrial effects appear to be mediated through the accumulation of unrepaired DNA damage, which triggers mitochondrial apoptosis pathways independently of p53 function [26].

The temporal sequence of events in this synergistic interaction is critical for understanding optimal dosing strategies [2]. Doxorubicin treatment rapidly induces DNA damage and poly(ADP-ribose) polymerase-1 activation within the first hour of exposure [2]. The addition of the poly(ADP-ribose) polymerase inhibitor during this critical window maximizes the accumulation of unrepaired DNA lesions and enhances the subsequent apoptotic response [2].

Colony formation assays have demonstrated that this synergy extends beyond acute cytotoxicity to include effects on long-term clonogenic survival [2]. The combination treatment significantly reduces the ability of surviving cells to form colonies, suggesting that even sublethally damaged cells experience reduced proliferative capacity [2]. This finding has important implications for preventing the development of drug resistance and minimizing the risk of tumor recurrence [28].

Attenuation of Necrosis via Nicotinamide Adenine Dinucleotide Preservation

The preservation of cellular nicotinamide adenine dinucleotide pools through poly(ADP-ribose) polymerase inhibition represents a fundamental mechanism by which N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide attenuates necrotic cell death [14] [15] [29]. This mechanism is based on the principle that excessive poly(ADP-ribose) polymerase activation can lead to nicotinamide adenine dinucleotide depletion, energy crisis, and ultimately necrotic cell death [30] [31].

Under conditions of severe DNA damage, poly(ADP-ribose) polymerase-1 undergoes hyperactivation, consuming large quantities of nicotinamide adenine dinucleotide as substrate for poly(ADP-ribose) synthesis [4] [15]. Each round of poly(ADP-ribose) formation requires one molecule of nicotinamide adenine dinucleotide, and the extensive polymer formation that occurs during DNA damage responses can rapidly deplete cellular nicotinamide adenine dinucleotide pools [29] [30]. This depletion has cascading effects on cellular energy metabolism, as nicotinamide adenine dinucleotide is an essential cofactor for glycolysis and oxidative phosphorylation [15] [29].

The depletion of nicotinamide adenine dinucleotide particularly affects the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, leading to impaired glucose utilization and reduced adenosine triphosphate production [15]. Simultaneously, the cell attempts to regenerate nicotinamide adenine dinucleotide through salvage pathways, which require four molecules of adenosine triphosphate for each nicotinamide adenine dinucleotide molecule synthesized [29]. This creates a futile cycle where adenosine triphosphate is consumed faster than it can be regenerated, leading to energy crisis and necrotic cell death [30] [31].

Table 4: Nicotinamide Adenine Dinucleotide Preservation and Necrosis Attenuation

Treatment ConditionNAD⁺ Level (% Control)ATP Level (% Control)Necrosis (%)Apoptosis (%)
Control (no damage)100 [15]100 [15]5 [14]10 [14]
DNA damage alone25 [15]30 [15]65 [14]15 [14]
DNA damage + PARP inhibitor85 [15]80 [15]15 [14]45 [14]
NAD⁺ depletion alone20 [15]25 [15]70 [32]5 [32]
NAD⁺ supplementation + damage95 [15]90 [15]10 [14]20 [14]

The protective effect of poly(ADP-ribose) polymerase inhibition against necrosis has been demonstrated in multiple experimental systems [14] [29]. In renal epithelial cells exposed to oxidative stress, treatment with poly(ADP-ribose) polymerase inhibitors prevented both nicotinamide adenine dinucleotide depletion and adenosine triphosphate loss, while significantly reducing necrotic cell death [14]. Importantly, this protection occurred without affecting the extent of DNA damage, indicating that the necrosis was specifically related to energy depletion rather than the initial DNA insult [14].

Neuronal cell culture studies have provided particularly detailed insights into this mechanism [15]. Following exposure to DNA-damaging agents, neurons exhibit rapid nicotinamide adenine dinucleotide depletion, glycolytic inhibition, mitochondrial dysfunction, and necrotic cell death [15]. The addition of exogenous nicotinamide adenine dinucleotide or poly(ADP-ribose) polymerase inhibitors prevents all of these effects, confirming the causal relationship between poly(ADP-ribose) polymerase activation and energy-mediated cell death [15].

The metabolic consequences of nicotinamide adenine dinucleotide preservation extend beyond simple energy maintenance [4] [29]. Preserved nicotinamide adenine dinucleotide levels support continued function of sirtuins, a family of nicotinamide adenine dinucleotide-dependent deacetylases that promote cellular stress resistance and survival [29] [33]. Additionally, maintained nicotinamide adenine dinucleotide levels prevent the disruption of calcium homeostasis that often accompanies energy crisis, thereby preserving membrane integrity and preventing necrotic membrane rupture [34].

The clinical relevance of this mechanism is particularly evident in ischemia-reperfusion injury models, where poly(ADP-ribose) polymerase inhibitors have demonstrated significant protective effects [35] [29]. In these models, the preservation of nicotinamide adenine dinucleotide pools during the critical reperfusion period prevents the energy crisis that would otherwise lead to widespread tissue necrosis [35]. This protection is achieved without interfering with the necessary apoptotic elimination of severely damaged cells, thereby maintaining tissue homeostasis while preventing excessive cell loss [36].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

439.15657746 g/mol

Monoisotopic Mass

439.15657746 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

343SLZ0F89

Drug Indication

Investigated for use/treatment in brain cancer, cardiovascular disorders, and myocardial infarction.

Dates

Last modified: 07-15-2023
1: Roesner JP, Mersmann J, Bergt S, Bohnenberg K, Barthuber C, Szabo C, Nöldge-Schomburg GE, Zacharowski K. Therapeutic injection of PARP inhibitor INO-1001 preserves cardiac function in porcine myocardial ischemia and reperfusion without reducing infarct size. Shock. 2010 May;33(5):507-12. PubMed PMID: 20395771.
2: Bedikian AY, Papadopoulos NE, Kim KB, Hwu WJ, Homsi J, Glass MR, Cain S, Rudewicz P, Vernillet L, Hwu P. A phase IB trial of intravenous INO-1001 plus oral temozolomide in subjects with unresectable stage-III or IV melanoma. Cancer Invest. 2009 Aug;27(7):756-63. PubMed PMID: 19440934.
3: Morrow DA, Brickman CM, Murphy SA, Baran K, Krakover R, Dauerman H, Kumar S, Slomowitz N, Grip L, McCabe CH, Salzman AL. A randomized, placebo-controlled trial to evaluate the tolerability, safety, pharmacokinetics, and pharmacodynamics of a potent inhibitor of poly(ADP-ribose) polymerase (INO-1001) in patients with ST-elevation myocardial infarction undergoing primary percutaneous coronary intervention: results of the TIMI 37 trial. J Thromb Thrombolysis. 2009 May;27(4):359-64. Epub 2008 Jun 6. PubMed PMID: 18535785.
4: Clark RS, Vagni VA, Nathaniel PD, Jenkins LW, Dixon CE, Szabó C. Local administration of the poly(ADP-ribose) polymerase inhibitor INO-1001 prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice. J Neurotrauma. 2007 Aug;24(8):1399-405. PubMed PMID: 17711401.
5: Mason KA, Valdecanas D, Hunter NR, Milas L. INO-1001, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin. Invest New Drugs. 2008 Feb;26(1):1-5. Epub 2007 Jul 13. PubMed PMID: 17628743.
6: Radovits T, Seres L, Gero D, Berger I, Szabó C, Karck M, Szabó G. Single dose treatment with PARP-inhibitor INO-1001 improves aging-associated cardiac and vascular dysfunction. Exp Gerontol. 2007 Jul;42(7):676-85. Epub 2007 Feb 20. PubMed PMID: 17383839; PubMed Central PMCID: PMC2684519.
7: Hauser B, Gröger M, Ehrmann U, Albicini M, Brückner UB, Schelzig H, Venkatesh B, Li H, Szabó C, Speit G, Radermacher P, Kick J. The parp-1 inhibitor ino-1001 facilitates hemodynamic stabilization without affecting DNA repair in porcine thoracic aortic cross-clamping-induced ischemia/reperfusion. Shock. 2006 Jun;25(6):633-40. PubMed PMID: 16721272.
8: Tóth O, Szabó C, Kecskés M, Pótó L, Nagy A, Losonczy H. In vitro effect of the potent poly(ADP-ribose) polymerase (PARP) inhibitor INO-1001 alone and in combination with aspirin, eptifibatide, tirofiban, enoxaparin or alteplase on haemostatic parameters. Life Sci. 2006 Jun 20;79(4):317-23. Epub 2006 Feb 9. PubMed PMID: 16480745.
9: Besson VC, Zsengellér Z, Plotkine M, Szabó C, Marchand-Verrecchia C. Beneficial effects of PJ34 and INO-1001, two novel water-soluble poly(ADP-ribose) polymerase inhibitors, on the consequences of traumatic brain injury in rat. Brain Res. 2005 Apr 18;1041(2):149-56. PubMed PMID: 15829224.
10: Szabó G, Soós P, Mandera S, Heger U, Flechtenmacher C, Bährle S, Seres L, Cziráki A, Gries A, Zsengellér Z, Vahl CF, Hagl S, Szabó C. INO-1001 a novel poly(ADP-ribose) polymerase (PARP) inhibitor improves cardiac and pulmonary function after crystalloid cardioplegia and extracorporal circulation. Shock. 2004 May;21(5):426-32. PubMed PMID: 15087818.
11: Brock WA, Milas L, Bergh S, Lo R, Szabó C, Mason KA. Radiosensitization of human and rodent cell lines by INO-1001, a novel inhibitor of poly(ADP-ribose) polymerase. Cancer Lett. 2004 Mar 18;205(2):155-60. PubMed PMID: 15036647.

Explore Compound Types